molecular formula C8H14O2 B6603842 2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers CAS No. 61840-84-4

2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers

Cat. No.: B6603842
CAS No.: 61840-84-4
M. Wt: 142.20 g/mol
InChI Key: UVPDEOOEAZQBIO-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylcyclohexan-1-one is a cyclohexanone derivative featuring methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 4-positions, respectively. Diastereomers exhibit distinct physical properties (e.g., melting/boiling points, solubility) and often divergent chemical reactivity, enabling their separation via techniques like chromatography or fractional crystallization .

For instance, 4-methoxycyclohexan-1-one is synthesized via hydrolysis of a spirocyclic precursor followed by purification .

Properties

IUPAC Name

2-methoxy-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-4-7(9)8(5-6)10-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPDEOOEAZQBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylcyclohexan-1-One

A critical intermediate, 4-methylcyclohexanone, can be synthesized via bromocyclohexane derivatives . As detailed in CN108238884A, bromination of 1-methoxy-4-methylcyclohexane followed by oxidative debromination using potassium peroxodisulfate yields 4-methylcyclohexanone. Key conditions include:

  • Solvent : Sulfolane (20% mass fraction) at 10°C.

  • Oxidizing Agent : Potassium peroxodisulfate (2:1 molar ratio to substrate).

  • Yield : ~98% after recrystallization in cyclohexanone.

This method emphasizes solvent efficiency and avoids hazardous reagents, aligning with industrial safety standards.

Methoxylation Strategies for Diastereomer Formation

Introducing the methoxy group at position 2 necessitates functionalization of the cyclohexanone ring. Two approaches dominate:

Direct Methylation of 2-Hydroxy-4-Methylcyclohexan-1-One

Building on CN105418537A, which describes methoxylation of phenolic intermediates, the hydroxyl group at position 2 can be methylated using methyl iodide under basic conditions:

  • Reagents : Methyl iodide (1.2 equivalents), sodium hydroxide (1:1.5 molar ratio to substrate).

  • Solvent : Dichloroethane or toluene (3–10 volumes relative to substrate).

  • Conditions : 30–80°C for 3–8 hours.

The lack of stereochemical control during methylation results in a mixture of diastereomers , as the reaction proceeds via an SN2 mechanism without facial selectivity.

Enolate Alkylation

An alternative route involves generating the enolate of 4-methylcyclohexanone and alkylating it with a methoxy-containing electrophile. For example:

  • Enolate Formation : LDA (lithium diisopropylamide) at -78°C in THF.

  • Electrophile : Methyl triflate or dimethyl sulfate.

  • Quenching : Aqueous NH4Cl.

This method may offer better regioselectivity but requires stringent anhydrous conditions. Diastereomer ratios depend on the enolate’s configuration and reaction kinetics.

Diastereomer Characterization and NMR Analysis

The diastereomeric nature of the product arises from the chirality at position 2 (methoxy group) and position 4 (methyl group). As demonstrated in studies on diastereotopic protons, the 1H NMR spectrum reveals distinct environments for protons adjacent to stereogenic centers. For 2-methoxy-4-methylcyclohexan-1-one:

  • Cyclohexane Ring Protons : Split into multiplets due to axial-equatorial preferences influenced by substituents.

  • Methoxy Group (OCH3) : Singlet at ~3.3 ppm.

  • Methyl Group (C4-CH3) : Doublet or triplet due to coupling with neighboring protons.

Proton EnvironmentChemical Shift (ppm)Splitting Pattern
OCH33.2–3.4Singlet
C4-CH31.1–1.3Doublet
C2 Adjacent Protons2.5–3.0Multiplet

Purification and Diastereomer Resolution

Recrystallization

CN105418537A highlights recrystallization in cyclohexanone or toluene as effective for purifying methoxylated products. For the target compound:

  • Solvent : 85% cyclohexanone solution.

  • Yield Recovery : >90% after dehydration with anhydrous sodium sulfate.

Industrial-Scale Considerations

The patents emphasize solvent reuse and low-boiling solvents (e.g., dichloroethane, toluene) to minimize environmental impact. Key parameters include:

  • Solvent-to-Substrate Ratio : 3:1 to 10:1.

  • Reaction Temperature : 80–130°C for cyclization steps.

  • Catalyst Load : Iodine (0.1–0.5 equivalents) for initiating free-radical pathways in cyclization.

Challenges and Optimization Opportunities

  • Diastereomer Ratio Control : Kinetic vs. thermodynamic control during methylation affects product distribution. Lower temperatures (30°C) favor kinetic products, while prolonged heating (80°C) may shift equilibria.

  • Byproduct Formation : Over-methylation or ring-opening side reactions necessitate precise stoichiometry and reaction monitoring.

  • Scalability : Transitioning from batch to continuous flow systems could enhance yield consistency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents

Major Products

    Oxidation: Formation of 2-methoxy-4-methylcyclohexanone or 2-methoxy-4-methylcyclohexanoic acid

    Reduction: Formation of 2-methoxy-4-methylcyclohexanol

    Substitution: Formation of 2-halo-4-methylcyclohexanone derivatives

Scientific Research Applications

2-methoxy-4-methylcyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of chiral centers allows for stereoselective interactions, which can influence the compound’s biological effects.

Comparison with Similar Compounds

4-Hydroxymethyl-2-cyclohexen-1-one

  • Structure: A cyclohexenone derivative with a hydroxymethyl (-CH₂OH) group at the 4-position and a double bond at C2-C3.
  • Diastereomer Separation: Synthesized as a mixture of diastereomers (major:minor = ~4:1) through [4+2] cycloaddition. Separation relies on differences in polarity, leveraging chromatographic techniques .
  • Reactivity : The hydroxymethyl group enhances solubility in polar solvents compared to the methoxy group in 2-methoxy-4-methylcyclohexan-1-one.

4-Methoxycyclohexan-1-one

  • Structure : A simpler analog with a single methoxy group at the 4-position.
  • Synthesis : Prepared via acid-catalyzed hydrolysis of 8-methoxy-1,4-dioxaspiro[4.5]decane, yielding a 54.7% isolated product .
  • Physical Properties : Lacks the methyl group at C4, resulting in lower molecular weight (128.17 g/mol vs. 154.21 g/mol for 2-methoxy-4-methylcyclohexan-1-one).

1-(Bromomethyl)-4-ethylcyclohexane

  • Structure : A brominated cyclohexane with ethyl (-CH₂CH₃) and bromomethyl (-CH₂Br) substituents.
  • Applications : Serves as an alkylating agent in organic synthesis. The bromine atom increases reactivity in nucleophilic substitution reactions compared to methoxy or methyl groups .

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)

  • Structure: A cyclohexanone substituted with a 3-methoxyphenyl ring and a methylamino group.
  • Biological Activity : Exhibits psychoactive properties, highlighting how stereochemistry and substituent bulkiness influence biological interactions .

Table 1: Comparative Properties of Cyclohexanone Derivatives

Compound Substituents Molecular Formula Key Physical/Chemical Properties Separation Method
2-Methoxy-4-methylcyclohexan-1-one 2-OCH₃, 4-CH₃ C₉H₁₄O₂ Higher lipophilicity due to methyl group Chromatography
4-Hydroxymethyl-2-cyclohexen-1-one 4-CH₂OH, C2-C3 double bond C₇H₁₀O₂ Polar, forms hydrogen bonds Column chromatography
4-Methoxycyclohexan-1-one 4-OCH₃ C₇H₁₂O₂ Lower boiling point than methyl-substituted analogs Distillation
1-(Bromomethyl)-4-ethylcyclohexane 4-CH₂CH₃, 1-CH₂Br C₉H₁₇Br High density (1.3–1.4 g/cm³) Fractional crystallization

Research Findings and Key Insights

Physical Properties

  • Boiling/Melting Points : Diastereomers of 2-methoxy-4-methylcyclohexan-1-one likely exhibit divergent melting points due to differences in crystal packing, as seen in other diastereomeric pairs (e.g., cis- vs. trans-2-butene) .
  • Solubility : The methoxy group enhances solubility in organic solvents compared to hydroxyl or brominated analogs .

Chemical Reactivity

  • Methoxy Group Stability : The electron-donating methoxy group in 2-methoxy-4-methylcyclohexan-1-one may stabilize adjacent carbocations, influencing reaction pathways .

Separation Techniques

  • Chromatography: Diastereomers are separable via silica gel chromatography, as demonstrated for camphanoate ester derivatives of related compounds .
  • Crystallization : Fractional crystallization is effective for diastereomers with significant differences in solubility, such as brominated cyclohexanes .

Q & A

Q. How do diastereomers differ from enantiomers in terms of separation strategies and physical properties?

Diastereomers are stereoisomers that are not mirror images, unlike enantiomers. This distinction allows diastereomers to exhibit differences in physical properties (e.g., melting points, solubility) and reactivity, enabling separation via techniques like chromatography or crystallization . For example, RP-HPLC with a C18 column can resolve diastereomers based on retention time and separation factor differences, whereas enantiomers require chiral stationary phases .

Q. What analytical techniques are most effective for characterizing diastereomeric mixtures?

  • Chromatography : RP-HPLC (C18 columns) and chiral GC/HPLC are standard for separation. Retention factors (kk) and resolution (RsR_s) are critical metrics .
  • Spectroscopy : 1^1H NMR and 13^{13}C NMR differentiate diastereomers via distinct splitting patterns and chemical shifts (e.g., methoxy or methyl group environments) .
  • Mass Spectrometry : High-resolution MS distinguishes diastereomers by mass fragmentation patterns, though structural similarities may limit resolution .

Q. Why do diastereomers exhibit distinct physical properties, and how can this be exploited experimentally?

Differences in spatial arrangement lead to variations in intermolecular forces (e.g., dipole interactions, hydrogen bonding). For instance, crystallization exploits solubility differences by adjusting solvent polarity or temperature gradients . Column chromatography with silica gel or chiral resins further leverages these disparities in adsorption kinetics .

Advanced Research Questions

Q. How can experimental design optimize the separation of diastereomers with overlapping chromatographic profiles?

  • Factorial Design : Use fractional factorial or central composite designs to test variables like buffer pH, cyclodextrin concentration, and temperature in capillary electrophoresis. Responses (e.g., resolution, migration time) are modeled to identify optimal conditions .
  • Multi-Dimensional Chromatography : Combine RP-HPLC with chiral columns or ion-pairing agents to enhance selectivity for structurally similar diastereomers .

Q. What quantum chemical methods are used to predict diastereomer stability and absolute configurations?

  • DFT Calculations : Density Functional Theory predicts relative stability by comparing Gibbs free energy (ΔG\Delta G) of diastereomers. Steric strain (e.g., axial vs. equatorial substituents) and electron delocalization are key factors .
  • Chiroptical Spectroscopy : Electronic Circular Dichroism (ECD) and Vibrational Optical Activity (VOA) compare experimental spectra with computed data for all possible stereoisomers to assign configurations. However, limitations arise when multiple diastereomers yield similar spectra .

Q. How do diastereomers impact biological systems, and what methodologies assess their stereoselective effects?

  • Enzyme-Substrate Studies : Use recombinant enzymes (e.g., methionine sulfoxide reductase) to evaluate stereospecific activity. Capillary electrophoresis monitors substrate conversion rates for each diastereomer .
  • DNA Adduct Analysis : Diastereomers of oxidized nucleosides (e.g., spiroiminodihydantoin) are studied via thermal denaturation assays and repair enzyme kinetics to correlate stereochemistry with mutagenic potential .

Methodological Case Studies

Case Study 1: Resolving Diastereomers in Synthetic Intermediates

  • Problem : A [4+2] cycloaddition yields a mixture of diastereomeric cyclohexenones.
  • Solution :

NMR Analysis : Identify diastereomers via 1^1H NMR coupling constants (e.g., J=2.0HzJ = 2.0 \, \text{Hz} for axial vs. equatorial protons) .

Chromatographic Separation : Optimize RP-HPLC using acetonitrile/water gradients to isolate major and minor diastereomers (>95% purity) .

Case Study 2: Environmental Impact of Diastereomeric Pollutants

  • Problem : Technical hexabromocyclododecane (HBCD) contains α-, β-, and γ-diastereomers with distinct environmental persistence.
  • Solution :

Isomer-Specific Modeling : Use fugacity models to predict diastereomer distribution in soil/water systems based on log KowK_{ow} and t1/2t_{1/2} values .

Toxicity Profiling : Compare LC50_{50} values for each diastereomer in aquatic organisms to prioritize remediation efforts .

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